molecular formula C8H12O2S B6619026 2,2,6-trimethylthiane-3,5-dione CAS No. 94656-67-4

2,2,6-trimethylthiane-3,5-dione

Cat. No.: B6619026
CAS No.: 94656-67-4
M. Wt: 172.25 g/mol
InChI Key: LRXJEIQWJXGWSZ-UHFFFAOYSA-N
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Description

2,2,6-trimethylthiane-3,5-dione is a sulfur-containing heterocyclic compound with the molecular formula C8H12O2S. It is also known by its IUPAC name, 2,2,6-trimethyl-2H-thiopyran-3,5(4H,6H)-dione. This compound is characterized by a six-membered ring structure containing a sulfur atom and two carbonyl groups at positions 3 and 5. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-trimethylthiane-3,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2,6-trimethyl-1,3-dioxane-4,6-dione with a sulfur source under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,6-trimethylthiane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,6-trimethylthiane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6-trimethylthiane-3,5-dione involves its interaction with specific molecular targets. The compound’s sulfur atom and carbonyl groups play a crucial role in its reactivity. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to interact with proteins and enzymes is of particular interest.

Comparison with Similar Compounds

2,2,6-trimethylthiane-3,5-dione can be compared with other sulfur-containing heterocycles such as thiophene and thiazole derivatives. While thiophene and thiazole compounds are well-known for their aromaticity and stability, this compound is unique due to its non-aromatic six-membered ring structure and the presence of two carbonyl groups. This structural difference imparts distinct chemical reactivity and potential biological activities.

List of Similar Compounds

  • Thiophene
  • Thiazole
  • 2,2,6,6-tetramethyl-3,5-heptanedione

Properties

IUPAC Name

2,2,6-trimethylthiane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c1-5-6(9)4-7(10)8(2,3)11-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXJEIQWJXGWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)C(S1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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